

# An In-depth Technical Guide to the Spectroscopic Data of Enrofloxacin Methyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Enrofloxacin Methyl Ester**. Due to the limited publicly available experimental data for this specific derivative, this document leverages data from the parent compound, Enrofloxacin, for comparative analysis. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

## Introduction

Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Its methyl ester derivative, **Enrofloxacin Methyl Ester**, is primarily encountered as a reference standard for analytical purposes, such as chromatography. Understanding its spectroscopic signature is crucial for impurity profiling, metabolite identification, and quality control in drug development. This guide summarizes the key spectroscopic characteristics (NMR, IR, and MS) that define **Enrofloxacin Methyl Ester**.

## **Molecular Structure and Properties**

- IUPAC Name: Methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]
- Molecular Formula: C<sub>20</sub>H<sub>24</sub>FN<sub>3</sub>O<sub>3</sub>[1]



Molecular Weight: 373.42 g/mol [1]

Accurate Mass: 373.1802[1]

## **Spectroscopic Data**

While specific experimental spectra for **Enrofloxacin Methyl Ester** are not readily available in the public domain, the following tables provide key mass spectrometry data and predicted/comparative data for NMR and IR based on the known spectra of Enrofloxacin.

### 3.1. Mass Spectrometry (MS)

The mass spectrum of **Enrofloxacin Methyl Ester** is expected to show a prominent molecular ion peak corresponding to its accurate mass.

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Positive	[2]
Molecular Ion [M+H]+ (Calculated)	374.1876	
Accurate Mass of Neutral Molecule	373.1802	[1]

Fragmentation Pattern: The fragmentation of **Enrofloxacin Methyl Ester** in MS/MS analysis would likely involve the loss of the methyl ester group, cleavage of the piperazine ring, and other characteristic fragmentations of the quinolone core. These patterns would be crucial for its specific identification.

### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for **Enrofloxacin Methyl Ester** based on the known spectrum of Enrofloxacin and general principles of NMR spectroscopy. The addition of the methyl ester group will primarily affect the chemical shift of the quinolone ring protons and introduce a new singlet for the methyl protons.



## <sup>1</sup>H NMR (Predicted)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity
H-2	~8.6	S
H-5	~7.9	d
H-8	~7.0	d
N-CH (cyclopropyl)	~3.5	m
-OCH₃	~3.8	s
Piperazine-H	3.2 - 3.4	m
Piperazine-H	2.5 - 2.7	m
Ethyl-CH <sub>2</sub>	~2.5	q
Cyclopropyl-CH <sub>2</sub>	1.1 - 1.3	m
Ethyl-CH₃	~1.1	t

<sup>13</sup>C NMR (Predicted)



Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (ester)	~165
C=O (ketone)	~177
Quinolone Ring Carbons	105 - 155
-OCH₃	~52
Piperazine Carbons	45 - 55
Ethyl-CH <sub>2</sub>	~47
N-CH (cyclopropyl)	~35
Ethyl-CH <sub>3</sub>	~12
Cyclopropyl-CH <sub>2</sub>	~8

### 3.3. Infrared (IR) Spectroscopy

The IR spectrum of **Enrofloxacin Methyl Ester** will exhibit characteristic absorption bands for its functional groups. The most significant change from the spectrum of Enrofloxacin will be the appearance of a strong C=O stretching band for the ester group and the absence of the broad O-H stretch of the carboxylic acid.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
C=O (Ester)	1720 - 1740	Stretch
C=O (Ketone)	1620 - 1640	Stretch
C=C (Aromatic)	1450 - 1600	Stretch
C-F	1000 - 1400	Stretch
C-O (Ester)	1000 - 1300	Stretch
C-N	1020 - 1250	Stretch



## **Experimental Protocols**

## 4.1. Synthesis of Enrofloxacin Methyl Ester

This protocol describes a general method for the esterification of Enrofloxacin.

### Materials:

- Enrofloxacin
- Methanol (anhydrous)
- Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., concentrated sulfuric acid)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (saturated)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- · Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

### Procedure:

- Suspend Enrofloxacin in anhydrous methanol in a round-bottom flask.
- · Cool the mixture in an ice bath.
- Slowly add thionyl chloride dropwise with stirring.



- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **Enrofloxacin Methyl Ester**.
- Purify the product by column chromatography or recrystallization.

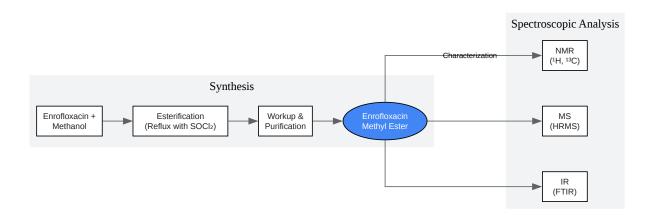
### 4.2. Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
- Mass Spectrometry: High-resolution mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- IR Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Enrofloxacin Methyl Ester**.





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Caption: Experimental workflow for the synthesis and analysis of **Enrofloxacin Methyl Ester**.

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## References

- 1. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]
- 2. Enrofloxacin | C19H22FN3O3 | CID 71188 PubChem [pubchem.ncbi.nlm.nih.gov]
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